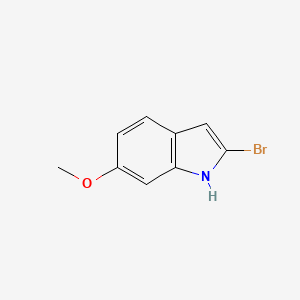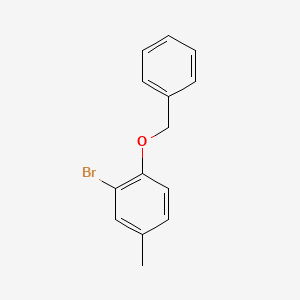
4-Amino-6-chloro-2-méthylsulfanylpyrimidine-5-carbaldéhyde
Vue d'ensemble
Description
4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C6H6ClN3OS and a molecular weight of 203.65 g/mol. This compound is characterized by the presence of an amino group, a chloro group, a methylsulfanyl group, and a carbaldehyde group attached to a pyrimidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Applications De Recherche Scientifique
4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and as a precursor for bioactive molecules.
Medicine: Potential use in the development of pharmaceutical agents due to its structural similarity to known drugs.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde typically involves the reaction of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with ammonia or an amine source . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of 4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher purity and lower production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol under reflux.
Major Products Formed
Oxidation: 4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carboxylic acid.
Reduction: 4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-methanol.
Substitution: 4-Amino-6-alkylamino-2-methylsulfanylpyrimidine-5-carbaldehyde.
Mécanisme D'action
The mechanism of action of 4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-6-chloro-2-methylsulfanylpyrimidine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, affecting its solubility and reactivity.
4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-methanol: Contains a primary alcohol group, which can undergo different chemical transformations compared to the aldehyde group.
Uniqueness
4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde is unique due to the presence of the aldehyde group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This versatility makes it a valuable intermediate in the synthesis of various bioactive compounds and industrial chemicals .
Propriétés
IUPAC Name |
4-amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3OS/c1-12-6-9-4(7)3(2-11)5(8)10-6/h2H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQKLDSPAVDWAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431840 | |
| Record name | 4-Amino-6-chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5305-56-6 | |
| Record name | 4-Amino-6-chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3-cyanophenyl)amino]acetic Acid](/img/structure/B1278102.png)








